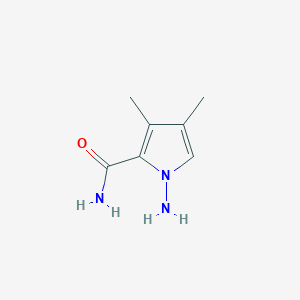
1-amino-3,4-dimethyl-1H-Pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3,4-dimethyl-1H-Pyrrole-2-carboxamide is a heterocyclic organic compound with a pyrrole ring structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and carboxamide functional groups in its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-3,4-dimethyl-1H-Pyrrole-2-carboxamide can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,4-dimethylpyrrole with an amine source in the presence of a suitable catalyst can yield the desired compound. The reaction typically requires moderate temperatures and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3,4-dimethyl-1H-Pyrrole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the amino or carboxamide groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
1-Amino-3,4-dimethyl-1H-Pyrrole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-Amino-3,4-dimethyl-1H-Pyrrole-2-carboxamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit essential enzymes in microbial cells. Molecular docking studies have shown that the compound can bind to active sites of enzymes, thereby disrupting their function .
Comparison with Similar Compounds
- 3,4-Dimethyl-1H-pyrrole-2-carboxamide
- 1-Amino-3,4-dimethyl-1H-pyrrole-2-carbohydrazide
Uniqueness: 1-Amino-3,4-dimethyl-1H-Pyrrole-2-carboxamide is unique due to the presence of both amino and carboxamide groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced antimicrobial properties and different reactivity patterns in chemical reactions.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
1-amino-3,4-dimethylpyrrole-2-carboxamide |
InChI |
InChI=1S/C7H11N3O/c1-4-3-10(9)6(5(4)2)7(8)11/h3H,9H2,1-2H3,(H2,8,11) |
InChI Key |
CRAIERWZHKRDOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=C1C)C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















